5-methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
Molekularformel |
C16H14N4O5 |
|---|---|
Molekulargewicht |
342.31 g/mol |
IUPAC-Name |
5-methoxy-1-methyl-3-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O5/c1-18-14-13(12(25-2)6-7-17-14)15(21)19(16(18)22)9-10-4-3-5-11(8-10)20(23)24/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
YQMGLYNGGWXHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alkylation Efficiency
Comparative Methodological Summary
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderten biologischen Aktivitäten zu bilden.
Substitution: Funktionelle Gruppen am Pyrido[2,3-d]pyrimidin-Kern können durch andere Gruppen substituiert werden, um seine Eigenschaften zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator für Reduktionsreaktionen und Oxidationsmittel wie m-Chlorperbenzoesäure für Oxidationsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe zu Aminoderivaten führen, die im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweisen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion beinhaltet seine Interaktion mit molekularen Zielen wie Cyclin-abhängigen Kinasen (CDKs). Die Verbindung bindet an die aktive Stelle dieser Enzyme, hemmt deren Aktivität und verhindert so die Phosphorylierung von Zielproteinen, die am Zellzyklus beteiligt sind. Diese Hemmung kann in Krebszellen zu einem Zellzyklusarrest und Apoptose führen.
Wirkmechanismus
The mechanism of action of 5-methoxy-1-methyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Electronic Properties
Enzyme Inhibition and Cytotoxicity
- α-Amylase/α-Glucosidase Inhibition: Pyrano[2,3-d]pyrimidine derivatives (e.g., 5a–j) show inhibitory activity against carbohydrate-metabolizing enzymes, with IC₅₀ values influenced by electron-withdrawing substituents . The target compound’s nitro group may enhance similar inhibitory effects.
- RAF-MEK-ERK Pathway Blockade : Pyrido[2,3-d]pyrimidines with bulky aryl groups (e.g., 3-nitrobenzyl) exhibit cytotoxic activity by disrupting kinase signaling, as seen in derivatives targeting the RAF-MEK-ERK cascade .
Biologische Aktivität
5-Methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido-pyrimidine family. Its structure includes a fused pyrido and pyrimidine ring system with various substituents that may influence its biological activity. This article reviews the compound's synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is with a molecular weight of approximately 352.31 g/mol. The compound features a methoxy group and a nitrobenzyl group, which are believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.31 g/mol |
| IUPAC Name | 5-methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that can include various chemical reactions such as nucleophilic substitutions and cyclization processes. For example, the compound can be synthesized from 6-amino-1,3-disubstituted uracils through a series of reactions involving the introduction of the methoxy and nitrobenzyl groups.
Biological Activity
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant biological activities including:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit eukaryotic elongation factor-2 kinase (eEF-2K), an important target in cancer therapy. For instance, related compounds have demonstrated IC50 values in the nanomolar range (e.g., 420 nM for certain derivatives) against cancer cell lines such as MDA-MB-231 breast cancer cells .
Case Studies
- Inhibition of eEF-2K : A study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on eEF-2K. Compound 6 was found to significantly reduce eEF-2K activity in breast cancer cells .
- Antitumor Activity : Another study evaluated the antitumor activity of pyrido[2,3-d]pyrimidines against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited promising anticancer effects with low IC50 values .
The mechanism by which 5-methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Binding : Molecular docking studies have suggested that it interacts with specific biological targets at the molecular level.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization protocols for 5-methoxy-1-methyl-3-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Synthesis :
- Cyclocondensation : React pyrimidine precursors with ketones or nitriles in basic conditions (e.g., K₂CO₃ in DMF) to form the pyrido[2,3-d]pyrimidine core .
- Alkylation : Introduce the 3-nitrobenzyl group via nucleophilic substitution using 3-nitrobenzyl chloride in the presence of a base (e.g., potassium carbonate) .
- Characterization :
- NMR Spectroscopy : Analyze methyl/methoxy protons (δ 3.5–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and nitrobenzyl signals (δ 5.1–5.2 ppm for methylene) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-HRMS, ensuring peaks align with theoretical values (e.g., [M+H]⁺ at m/z 425.12) .
- X-ray Diffraction : Resolve crystal structure via single-crystal X-ray analysis (SHELX programs recommended for refinement) .
Q. How do substituents (methoxy, methyl, 3-nitrobenzyl) influence the compound’s physicochemical properties?
- Electronic Effects : The nitro group (-NO₂) enhances electrophilicity, potentially increasing reactivity in biological systems or photodegradation .
- Solubility : Methoxy groups improve aqueous solubility compared to purely aromatic derivatives, while the nitrobenzyl moiety may reduce it due to hydrophobicity .
- Steric Hindrance : The 3-nitrobenzyl group introduces steric bulk, potentially affecting binding to biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrido[2,3-d]pyrimidine derivatives?
- Assay Variability : Compare MIC values under standardized conditions (e.g., broth microdilution for antimicrobial activity) .
- Substituent Analysis : Use structure-activity relationship (SAR) tables to assess how substituents (e.g., nitro vs. methoxy) modulate activity (Table 1) .
Table 1 : SAR of Pyrido[2,3-d]Pyrimidine Derivatives
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 3-Nitrobenzyl | 2.5 (S. aureus) | |
| 4-Methylbenzyl | 1.8 (S. aureus) | |
| Unsubstituted (H) | >10 (S. aureus) |
Q. What computational strategies are effective for studying structure-activity relationships (SAR) and target interactions?
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps ≈3.9–4.1 eV) .
- Molecular Docking : Screen against targets like SARS-CoV-2 NSP3 macrodomain (PDB: 7FRA) or bacterial enzymes using AutoDock Vina .
- ADMET Prediction : Use SwissADME to evaluate bioavailability, BBB permeability, and CYP450 interactions .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Nitro groups may induce polymorphism or twinning. Use high-resolution data (≤1 Å) and SHELXL for refinement .
- Data Collection : Employ synchrotron radiation for weak diffraction patterns caused by nitrobenzyl torsional flexibility .
Q. How does the nitro group influence photostability and degradation pathways?
- Photoreactivity : The nitro group can undergo nitro-to-nitrite rearrangement under UV light, leading to degradation products. Monitor via HPLC-MS .
- Stabilization Strategies : Encapsulate in liposomes or cyclodextrins to reduce photodegradation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
